MT-802 is a heterobifunctional small molecule designed as a protein degrader for BTK. [ [] https://www.semanticscholar.org/paper/e19724533bca5eaaf7ab78cf89a7f60d216e11d2 ] It functions by hijacking the ubiquitin-proteasome system (UPS), a cellular mechanism for degrading unwanted proteins. [ [] https://www.semanticscholar.org/paper/e19724533bca5eaaf7ab78cf89a7f60d216e11d2 ] MT-802 is specifically designed to target both wild-type and C481S mutant BTK, addressing the issue of ibrutinib resistance in chronic lymphocytic leukemia (CLL) patients. [ [] https://www.semanticscholar.org/paper/e19724533bca5eaaf7ab78cf89a7f60d216e11d2 ]
MT-802 is a novel compound classified as a proteolysis-targeting chimera, specifically designed to target and degrade Bruton's tyrosine kinase, a critical enzyme implicated in various hematological malignancies. It is primarily under investigation for its potential therapeutic application in treating chronic phase chronic myeloid leukemia and other neoplasms, particularly those involving the C481S mutation of Bruton's tyrosine kinase. The compound is derived from the well-known inhibitor ibrutinib, linking it with cereblon ligase to enhance its degradation capabilities .
MT-802 is synthesized through a multi-step chemical process that involves the conjugation of ibrutinib with a cereblon ligand. The synthesis typically includes:
The molecular formula of MT-802 is , and it possesses a molecular weight of approximately 787.82 g/mol. The InChIKey for MT-802 is AJTLGUJXIKEZCQ-UHFFFAOYSA-N, which provides a unique identifier for chemical substances.
MT-802 primarily functions through a mechanism that involves the targeted degradation of Bruton's tyrosine kinase. It engages in specific chemical interactions that facilitate this process:
This mechanism underscores the compound's potential as a therapeutic agent by effectively reducing the levels of an oncogenic protein within cancer cells .
The action of MT-802 involves several key processes:
Data from studies indicate that MT-802 demonstrates a DC50 (the concentration required for 50% degradation) of approximately 9.1 nM in vitro, highlighting its potency as a degrader .
These properties are crucial for laboratory handling and formulation into therapeutic agents .
MT-802 holds significant promise in scientific research and clinical applications:
Bruton’s tyrosine kinase (BTK) is a non-receptor cytoplasmic kinase belonging to the Tec family, critically involved in B-cell receptor (BCR) signaling pathways. Upon BCR activation, BTK translocates to the cell membrane via binding of its pleckstrin homology (PH) domain to phosphatidylinositol-3,4,5-trisphosphate (PIP₃). This initiates a phosphorylation cascade (Y551→Y223) that fully activates BTK, leading to:
In hematological malignancies like chronic lymphocytic leukemia (CLL), constitutive BTK signaling drives oncogenesis by promoting malignant B-cell survival, adhesion, and migration. BTK is overexpressed in >85% of CLL cases, making it a high-value therapeutic target [2] [6].
Table 1: Key Functions of BTK in Normal and Malignant B Cells
Biological Context | BTK-Dependent Functions | Consequence in Malignancy | |
---|---|---|---|
BCR Signaling | PLCγ2 activation, NF-κB translocation | Sustained survival of malignant B-cells | |
Chemokine Signaling | VLA-4-mediated adhesion, migration to lymph nodes | Tissue homing and microenvironment protection | |
TLR Signaling | Pro-inflammatory cytokine production (IL-6, TNF-α) | Tumor-promoting inflammation | |
Fc Receptor Signaling | Phagocytosis regulation, immune complex clearance | Evasion of antibody-dependent cytotoxicity | [2] [6] |
First-generation covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib) bind irreversibly to cysteine 481 (C481) in BTK’s kinase domain. Despite clinical efficacy, they face significant limitations:
These limitations necessitate alternative therapeutic strategies for CLL patients.
The C481S mutation (cysteine→serine at position 481) is the dominant resistance mechanism in >80% of CLL patients relapsing on covalent BTK inhibitors:
Table 2: BTK Resistance Mutations in CLL
Mutation | Prevalence | Affected Inhibitors | Biochemical Consequence | |
---|---|---|---|---|
C481S | 60–85% of relapses | Ibrutinib, Acalabrutinib, Zanubrutinib | Loss of covalent binding site | |
T474I | <5% | Ibrutinib, Acalabrutinib | Steric interference in ATP pocket | |
L528W | Emerging with zanubrutinib | Zanubrutinib | Alters kinase domain conformation | [3] [8] [9] |
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.:
CAS No.: 990-73-8